4-Hydroxynonenal

Übersicht

Beschreibung

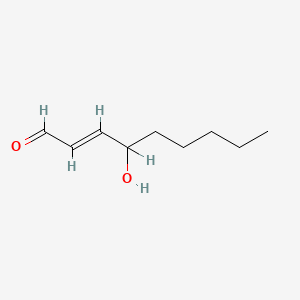

4-Hydroxynonenal, also known as 4-hydroxy-2-nonenal, is an α,β-unsaturated hydroxyalkenal produced by lipid peroxidation in cells. It is a colorless oil found throughout animal tissues, particularly in higher quantities during oxidative stress due to increased lipid peroxidation. This compound plays a key role in cell signal transduction, influencing various pathways from cell cycle events to cellular adhesion .

Vorbereitungsmethoden

4-Hydroxynonenal is generated during the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids. The oxidation process involves their 15-lipoxygenase metabolites, namely 15-hydroperoxyeicosatetraenoic and 13-hydroperoxyoctadecadienoic acids . Industrially, it can be synthesized through the peroxidation of these fatty acids under controlled conditions.

Analyse Chemischer Reaktionen

Michael Addition

The α,β-unsaturated carbonyl system in 4-HNE makes the C3 position highly electrophilic, enabling nucleophilic attack by thiol (-SH) or amino (-NH₂) groups. This reaction forms Michael adducts , which are irreversible and kinetically favored . Key characteristics:

-

Reactivity order : Cysteine (Cys) > Histidine (His) > Lysine (Lys) > Arginine (Arg) .

-

Catalysis : Glutathione-S-transferases (GSTs) accelerate conjugation with glutathione (GSH), forming GS-HNE .

-

Biological targets : Proteins with Cys, His, or Lys residues (e.g., PTEN, Akt2) .

Schiff Base Formation

The carbonyl group (C1) reacts with primary amines to form Schiff bases , a reversible process . This reaction is slower than Michael addition but contributes to protein cross-linking and carbonyl stress .

Post-Adduction Modifications

After Michael addition, free rotation at the C2–C3 bond allows secondary reactions:

-

Hydroxyl group interactions : The C4 hydroxyl group can participate in esterification or oxidation .

-

Protein cross-linking : Combined Michael and Schiff base reactions induce inter-/intramolecular protein cross-linking .

Detoxification Pathways

Cells employ enzymatic systems to neutralize 4-HNE:

| Enzyme | Reaction | Product |

|---|---|---|

| GSTA4-4/GST5.8 | Conjugation with glutathione | GS-HNE |

| Aldose reductase | Reduction of carbonyl group | 4-Hydroxynonenol |

| Aldehyde dehydrogenase | Oxidation of aldehyde group | 4-Oxynonenal |

These pathways are critical for maintaining intracellular 4-HNE levels below toxic thresholds .

Oxidative Damage

4-HNE induces secondary lipid peroxidation by depleting glutathione and generating reactive oxygen species, amplifying oxidative stress . This is evidenced by increased TBARS (thiobarbituric acid-reactive substances) and protein carbonylation in treated cells .

Protein Dysfunction

Adduction of 4-HNE to proteins modifies their function:

-

PTEN inhibition : Cys⁷¹ and Lys³²⁷ adduction disrupts tumor suppressor activity .

-

Akt2 activation : PTEN inhibition indirectly activates Akt2, promoting lipid accumulation .

-

Ion channel disruption : Inhibition of inward rectifier K⁺ channels (Iₖ₁) and modulation of Na⁺ currents in cardiac myocytes .

Wissenschaftliche Forschungsanwendungen

Ocular Health

Role in Corneal Diseases

4-HNE has been implicated in the pathogenesis of ocular surface diseases due to its ability to induce oxidative stress in corneal epithelial cells. A study demonstrated that exposure to 4-HNE decreased cell viability in a concentration-dependent manner and increased levels of 3-Nitrotyrosine (3-NT), a marker of oxidative stress. The mechanisms involved include upregulation of NADPH oxidase 4 (NOX4) and activation of the NRF2 signaling pathway, which are critical for ROS generation and oxidative stress response .

Case Study: Corneal Epithelium

- Objective: Investigate the effects of 4-HNE on human corneal epithelial cells.

- Methodology: Cultured HCE cells were treated with varying concentrations of 4-HNE.

- Findings: Increased 3-NT levels correlated with reduced cell viability, indicating a direct link between 4-HNE exposure and oxidative damage in corneal tissues .

Pulmonary Diseases

Association with Community-Acquired Pneumonia (CAP)

Recent research has highlighted the role of serum 4-HNE as a biomarker for the severity and prognosis of CAP. In a cohort study involving 239 patients, higher serum levels of 4-HNE upon admission were associated with increased risks of mechanical ventilation, ICU admission, and mortality during hospitalization .

Data Table: Prognostic Outcomes Related to Serum 4-HNE Levels

| Serum 4-HNE Level | Mechanical Ventilation Risk | ICU Admission Risk | Mortality Risk |

|---|---|---|---|

| Lowest Grade | Reference | Reference | Reference |

| Medium Grade | 2.495 times increase | 3.923 times increase | - |

| Highest Grade | - | - | 14.561 times increase |

Reproductive Biology

Impact on Oocyte Quality

4-HNE has been shown to adversely affect oocyte quality, particularly in aged females. A study found that exposure to 4-HNE during oocyte maturation led to spindle abnormalities and increased rates of aneuploidy. Co-treatment with antioxidants like penicillamine mitigated these effects, suggesting potential therapeutic avenues for improving oocyte quality .

Case Study: Oocyte Maturation

- Objective: Assess the impact of oxidative stress induced by 4-HNE on oocyte health.

- Methodology: GV oocytes were treated with H2O2 or 4-HNE.

- Findings: Increased aneuploidy rates were observed, highlighting the detrimental effects of lipid peroxidation products on reproductive health .

Pain Mechanisms

Role in Pain Perception

Research indicates that 4-HNE contributes to pain mechanisms through its paracrine release of reactive oxygen species (ROS). It activates TRPA1 channels, which are involved in nociception and pain perception. This suggests that targeting oxidative stress pathways may provide new strategies for pain management .

Wirkmechanismus

4-Hydroxynonenal exerts its effects through its high reactivity as an electrophile. It forms covalent adducts with nucleophilic sites on proteins, such as cysteine, histidine, and lysine residues. This can lead to the formation of stable Michael adducts or Schiff bases, affecting protein function and signaling pathways. It is involved in pathways such as the NRF2/KEAP1 signaling and ferroptosis .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxynonenal is similar to other lipid peroxidation products, such as:

- 4-oxo-trans-2-nonenal

- 4-hydroxy-trans-2-hexenal

- 4-hydroperoxy-trans-2-nonenal

- 4,5-epoxy-trans-2-decenal

These compounds share similar reactivity and biological effects but differ in their specific structures and the types of adducts they form with proteins. This compound is unique in its widespread study and its significant role in various cellular processes .

Biologische Aktivität

4-Hydroxynonenal (HNE) is a highly reactive aldehyde derived from the peroxidation of polyunsaturated fatty acids. It plays a significant role in various biological processes and pathophysiological conditions, acting both as a signaling molecule and a marker of oxidative stress. This article delves into the biological activities of HNE, its mechanisms of action, and its implications in human diseases.

Overview of this compound

HNE is primarily produced during lipid peroxidation, a process that occurs when reactive oxygen species (ROS) attack cell membranes. It is recognized for its dual role as a toxic second messenger and a bioactive signaling molecule . The concentration of HNE within cells is crucial; it can promote cell survival at low concentrations but induce apoptosis at higher levels.

HNE interacts with various cellular components, including proteins, lipids, and nucleic acids. Its biological activity is influenced by its concentration:

- Low Concentrations (< 2 µM) : Promote cell survival and proliferation.

- Moderate Concentrations (10-60 µM) : Induce genotoxic effects such as DNA fragmentation and sister chromatid exchange.

- High Concentrations (> 100 µM) : Lead to lethal toxicity by inhibiting glycolytic enzymes and mitochondrial respiration .

Key Signaling Pathways

HNE modulates several signaling pathways:

- Nuclear Factor-Kappa B (NF-kB) : At low concentrations, HNE activates NF-kB, promoting gene expression related to cell proliferation. Conversely, high concentrations inhibit NF-kB formation.

- Mitogen-Activated Protein Kinases (MAPK) : HNE activates MAPK pathways, influencing cell growth and differentiation.

- Protein Kinase C (PKC) : Involved in various cellular responses to HNE .

Biological Effects

- Cell Proliferation and Differentiation : HNE influences the expression of genes involved in cell cycle regulation, impacting growth and differentiation in various cell types .

- Apoptosis : Elevated levels of HNE are associated with apoptosis, particularly through the activation of caspases and induction of pro-apoptotic proteins .

- Inflammation : HNE contributes to inflammatory responses by modulating the activity of transcription factors like NF-kB and inducing the expression of pro-inflammatory cytokines .

- Fibrosis : In liver cells, HNE has been shown to enhance procollagen alpha 1 (I) gene expression, contributing to fibrogenesis in conditions like liver fibrosis .

Implications in Diseases

HNE has been implicated in various diseases due to its role in oxidative stress:

- Neurodegenerative Diseases : Elevated HNE levels are found in Alzheimer's disease, where it contributes to neuronal damage and cognitive decline .

- Cancer : HNE's ability to modify DNA and proteins can lead to carcinogenesis by promoting mutations and tumor progression .

- Cardiovascular Diseases : HNE is involved in endothelial dysfunction and atherosclerosis through its effects on vascular smooth muscle cells .

Case Studies

Several studies have highlighted the impact of HNE on health:

- Alzheimer's Disease : Research indicates that HNE accumulation correlates with amyloid plaque formation and neurodegeneration in Alzheimer's patients .

- Liver Fibrosis : In animal models, treatment with HNE led to increased collagen deposition, demonstrating its role in hepatic fibrosis progression .

- Cancer Cell Lines : Studies show that exposure to HNE induces apoptosis in colon cancer cells through caspase activation and increased intracellular calcium levels .

Data Table

| Concentration of HNE | Biological Effect | Implications |

|---|---|---|

| < 2 µM | Cell survival | Beneficial effects on cellular health |

| 10-60 µM | Genotoxic effects | Potential for cancer development |

| > 100 µM | Lethal toxicity | Associated with severe tissue damage |

Eigenschaften

IUPAC Name |

(E)-4-hydroxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040395 | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75899-68-2, 29343-52-0, 128946-65-6 | |

| Record name | 4-Hydroxynonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75899-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029343520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128946656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2-NONENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1CVM13F96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.